S-Benzyl-L-cysteine Sulfone

概要

説明

S-Benzyl-L-cysteine sulfone is a reactive methyl ester that is metabolized by the liver to form glutathione, an important antioxidant . This product also interacts with cytochrome P450 reductase .

Synthesis Analysis

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biological active molecules or functional materials . The four traditional and still most common approaches for the construction of sulfones are the oxidation of sulfides (or sulfoxides), Friedel-Crafts-type reactions with sulfonyl chlorides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes .Molecular Structure Analysis

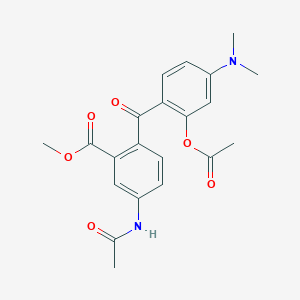

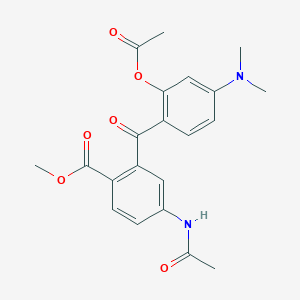

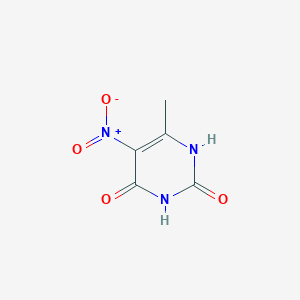

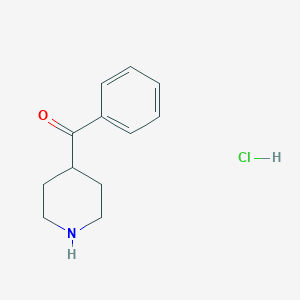

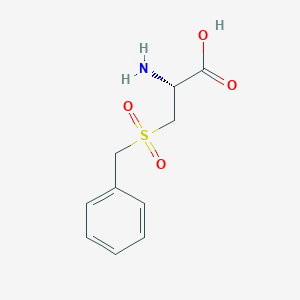

The molecular structure of S-Benzyl-L-cysteine Sulfone is represented by the formula: N [C@@H] (CS (=O) (=O)Cc1ccccc1)C (O)=O .Chemical Reactions Analysis

S-Benzyl-L-cysteine Sulfone is involved in various chemical reactions. For instance, it has been found to participate in the oxidation of a protein cysteine thiol to sulfenic acid, termed S-sulfenylation . This is a reversible post-translational modification that plays a crucial role in regulating protein function and is correlated with disease states .Physical And Chemical Properties Analysis

S-Benzyl-L-cysteine Sulfone is a solid substance . Its molecular weight is 211.28 . The melting point is 214 °C (dec.) (lit.) .科学的研究の応用

Enzymatic Activity Research

S-Benzyl-L-cysteine is used as a substrate in the study of cysteine conjugate S-oxidase, a novel enzymatic activity found in rat hepatic and renal microsomes . In the presence of oxygen and NADPH, S-benzyl-L-cysteine is converted to S-benzyl-L-cysteine sulfoxide . This research contributes to our understanding of the metabolism of cysteine conjugates and the role of S-oxidase in this process .

Toxicology Studies

The study of S-Benzyl-L-cysteine also contributes to our understanding of the toxicity of halogenated hydrocarbons. The nephrotoxicity, mutagenicity, and carcinogenicity of these compounds have been attributed to the formation of glutathione and cysteine S-conjugates . S-Benzyl-L-cysteine is used in these studies to understand the metabolic pathways involved .

Drug Delivery Research

S-Benzyl-L-cysteine has been used in the development of site-selective drug delivery systems. For example, it has been exploited for the site-selective delivery of B-mercaptopurine, an anti-tumor drug, to the kidneys .

Heavy Metal Removal

S-Benzyl-L-cysteine has been successfully impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic particles . These particles have been used for the removal of cadmium (II) ion from water . The new material exhibits remarkably improved trapping of Cd 2+ ions from water, achieving 98% removal at a higher temperature of 55°C .

Peptide Synthesis

S-Benzyl-L-cysteine is used in peptide synthesis . It can be used as a building block in the synthesis of peptides, which are chains of amino acids that can have various biological functions.

Detection Applications

S-Benzyl-L-cysteine can be used in detection applications . Its unique chemical properties can be exploited to develop new methods for detecting specific substances or conditions.

作用機序

Target of Action

The primary target of S-Benzyl-L-cysteine Sulfone is the Cysteine Conjugate S-Oxidase enzyme, which is found mostly in the microsomal fractions of rat liver and kidney . This enzyme plays a crucial role in the metabolism of cysteine conjugates .

Mode of Action

S-Benzyl-L-cysteine Sulfone interacts with its target, the Cysteine Conjugate S-Oxidase, in the presence of oxygen and NADPH . The compound is converted to S-benzyl-L-cysteine sulfoxide . No s-benzyl-l-cysteine sulfone was detected in this process .

Biochemical Pathways

The biochemical pathway affected by S-Benzyl-L-cysteine Sulfone involves the conversion of cysteine S-conjugates . This metabolic reaction has been exploited recently for site selective delivery of B-mercaptopurine, an anti-tumor drug, to the kidneys .

Pharmacokinetics

The compound’s interaction with the cysteine conjugate s-oxidase enzyme suggests that it may be metabolized in the liver and kidneys .

Result of Action

The result of S-Benzyl-L-cysteine Sulfone’s action is the formation of S-benzyl-L-cysteine sulfoxide . This conversion is part of the body’s metabolism of cysteine conjugates .

Action Environment

The action of S-Benzyl-L-cysteine Sulfone is influenced by the presence of oxygen and NADPH . These factors are necessary for the compound’s interaction with the Cysteine Conjugate S-Oxidase enzyme . The compound’s enzymic activity is observed in the liver and kidney, suggesting that these organs provide the primary environment for its action .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-amino-3-benzylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJQJSZCWGR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628686 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Benzyl-L-cysteine Sulfone | |

CAS RN |

25644-88-6 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。